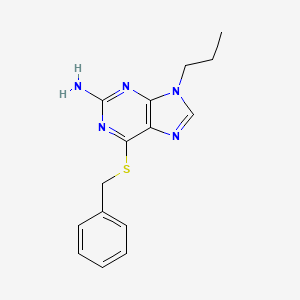
6-(benzylthio)-9-propyl-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzylthio)-9-propyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 6th position and a propyl group at the 9th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a benzylthio group using a nucleophilic substitution reaction. This can be achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like potassium carbonate.
Alkylation: The 9th position of the purine ring is then alkylated with a propyl group. This can be done using propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(benzylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study purine metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to nucleotides.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(benzylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt nucleotide synthesis and metabolism, leading to potential therapeutic effects in conditions like cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A well-known purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness
6-(benzylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of both a benzylthio and a propyl group, which can confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
92556-40-6 |
|---|---|
Molekularformel |
C15H17N5S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
6-benzylsulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19) |
InChI-Schlüssel |
JXOXYPGUGSIABS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



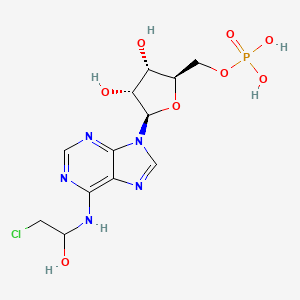
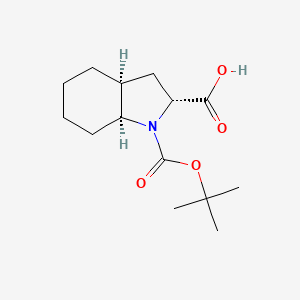
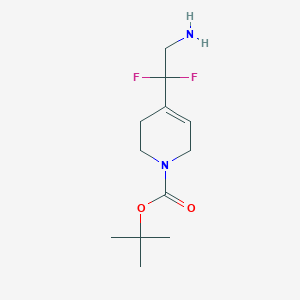

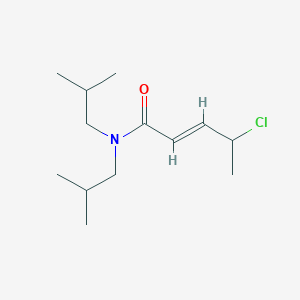
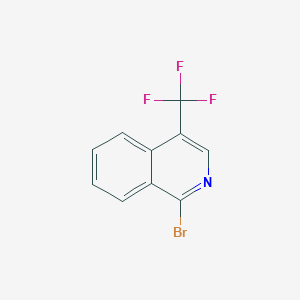
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
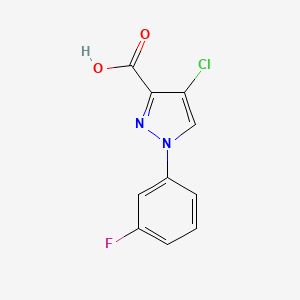
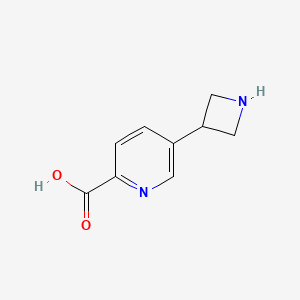
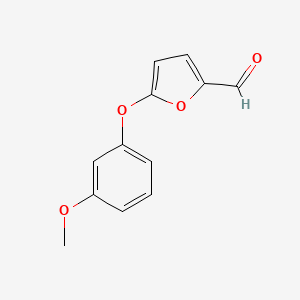
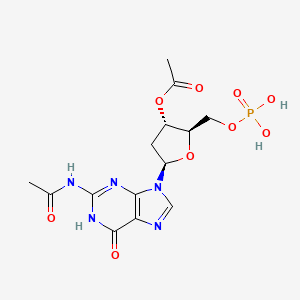
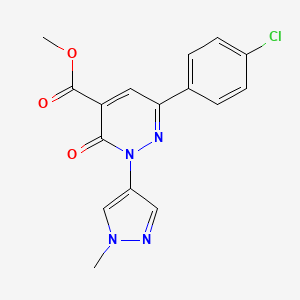
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
